molecular formula C21H17BrO7 B6502628 methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate CAS No. 929379-85-1

methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No. B6502628
CAS RN: 929379-85-1
M. Wt: 461.3 g/mol
InChI Key: YVUWPMHJCOWDIM-WSVATBPTSA-N
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Description

Methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a useful research compound. Its molecular formula is C21H17BrO7 and its molecular weight is 461.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is 460.01577 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of 4H-benzo[d][1,3]dioxin-4-ones

This compound can be used in the synthesis of 4H-benzo[d][1,3]dioxin-4-ones . These are important structural units in insecticides and intermediates to synthesize multiple-substituted benzene derivatives . The method developed for this synthesis is green and practical, using catalyst- and additive-free conditions, commercial and cheap starting materials, and short reaction time .

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

The compound can also be used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . This synthesis is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The developed catalyst not only accelerates the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Development of Environmentally Benign Methods

The compound can be used in the development of environmentally benign methods in organic chemistry . These methods aim for high efficiency, selectivity, high yield, and simple reaction procedures . The compound can be used in multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds and chemotherapeutic drugs .

Synthesis of Chemotherapeutic Drugs

As mentioned above, the compound can be used in the synthesis of chemotherapeutic drugs . This is achieved through multicomponent reactions (MCRs), where a number of different starting materials are allowed to react to give a desired product using a one-pot synthesis .

Synthesis of Organic Compounds

The compound can be used in the synthesis of various organic compounds . This is achieved through multicomponent reactions (MCRs), where a number of different starting materials are allowed to react to give a desired product using a one-pot synthesis .

Green Chemistry

The compound can be used in the field of green chemistry . The synthesis methods involving this compound are environmentally friendly, as they do not use strong acids which can cause corrosion, safety issues, and pollution problems .

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO7/c1-11(21(24)25-2)28-15-3-4-16-17(8-15)29-18(19(16)23)7-12-5-14(22)6-13-9-26-10-27-20(12)13/h3-8,11H,9-10H2,1-2H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUWPMHJCOWDIM-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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